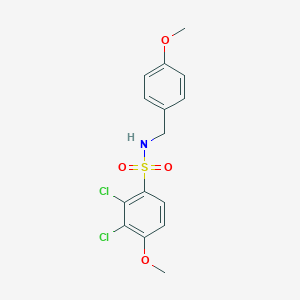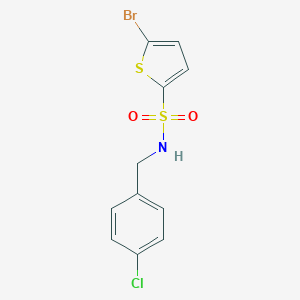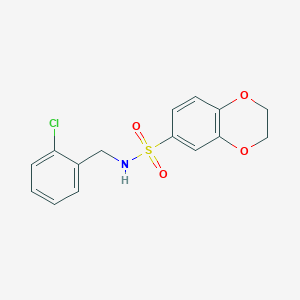![molecular formula C18H19Cl3N2O3S B296477 1-(5-Chloro-2-methylphenyl)-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B296477.png)
1-(5-Chloro-2-methylphenyl)-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methylphenyl)-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is a protein that plays a crucial role in the signaling pathways of various immune cells and is a promising target for the treatment of autoimmune diseases and cancer.
作用機序
TAK-659 is a selective inhibitor of SYK, a protein that plays a crucial role in the signaling pathways of various immune cells. SYK is involved in the activation of B cells, mast cells, and other immune cells, and its inhibition can lead to the suppression of immune responses. TAK-659 selectively inhibits SYK and has minimal effects on other kinases, making it a promising therapeutic agent for autoimmune diseases and cancer.
Biochemical and physiological effects:
TAK-659 has been shown to inhibit the activation of B cells and other immune cells, leading to the suppression of immune responses. TAK-659 has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In preclinical studies, TAK-659 has been well-tolerated with minimal toxicity.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a selective inhibitor of SYK, making it a valuable tool for studying the role of SYK in immune cell signaling pathways. TAK-659 has also been well-characterized in preclinical studies, making it a reliable and reproducible tool for research. However, TAK-659 has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on TAK-659. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has shown efficacy in preclinical models and is currently being evaluated in clinical trials. Other future directions include the development of more potent and selective SYK inhibitors and the exploration of combination therapies with other targeted agents.
合成法
The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-methylphenylamine with 4-bromobenzaldehyde to form an intermediate product. This intermediate is then reacted with 2,3-dichloro-4-methoxybenzenesulfonyl chloride to form the final product TAK-659. The synthesis of TAK-659 has been optimized to improve yields and purity.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also shown efficacy in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
特性
分子式 |
C18H19Cl3N2O3S |
|---|---|
分子量 |
449.8 g/mol |
IUPAC名 |
1-(5-chloro-2-methylphenyl)-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-14(12)22-7-9-23(10-8-22)27(24,25)16-6-5-15(26-2)17(20)18(16)21/h3-6,11H,7-10H2,1-2H3 |
InChIキー |
RLQHQWQUNIVWIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
正規SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296394.png)
![N-(5-chloro-2-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B296397.png)

![2-{3-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B296400.png)
![2-{[(4-chlorophenyl)sulfonyl]-2-ethoxyanilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B296401.png)
![4-[5-(2-Methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B296403.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(3-pyridinyl)acetamide](/img/structure/B296406.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B296409.png)
![N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296410.png)

![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B296414.png)
![Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296420.png)
